molecular formula C10H7NO3 B1195845 1-Acetylisatin CAS No. 574-17-4

1-Acetylisatin

Cat. No. B1195845
CAS RN: 574-17-4
M. Wt: 189.17 g/mol
InChI Key: LPGDEHBASRKTDG-UHFFFAOYSA-N
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Patent
US04839366

Procedure details

T.L.C. (PhCH3 /AcOEt=75/25): slightly impure for isatin.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
PhCH3 AcOEt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4](=[O:5])[C:2]1=[O:3].C1(C)C=CC=CC=1.[CH3:19][CH2:20][O:21]C(C)=O>>[C:20]([N:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4](=[O:5])[C:2]1=[O:3])(=[O:21])[CH3:19] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)C(=O)C2=CC=CC=C12
Step Two
Name
PhCH3 AcOEt
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C.CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(=O)N1C(=O)C(=O)C2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.